![molecular formula C14H16O2 B13806588 Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 1-(4-methylphenoxy)ethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) typically involves the reaction of cyclopentanone with 4-methylphenoxyacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of cyclopentanone attacks the carbonyl carbon of 4-methylphenoxyacetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone, 2-methyl-: Similar structure but with a methyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Cyclopentanone, 2-(1-methylpropyl)-: Contains a 1-methylpropyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Uniqueness
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is unique due to the presence of the 1-(4-methylphenoxy)ethylidene group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(2E)-2-[1-(4-methylphenoxy)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-8-12(9-7-10)16-11(2)13-4-3-5-14(13)15/h6-9H,3-5H2,1-2H3/b13-11+ |
Clave InChI |
IQKUBDXQFZGCFJ-ACCUITESSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)O/C(=C/2\CCCC2=O)/C |
SMILES canónico |
CC1=CC=C(C=C1)OC(=C2CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
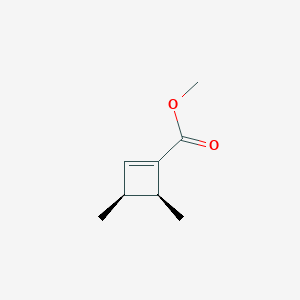
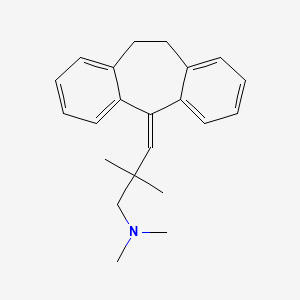
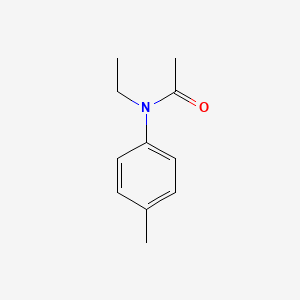
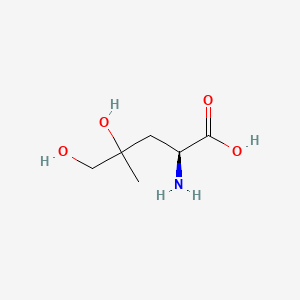
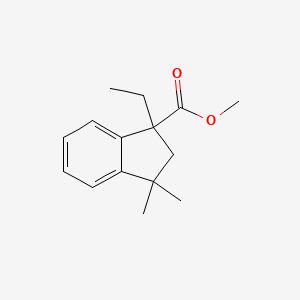


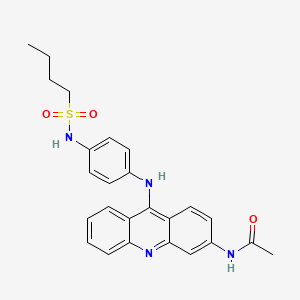
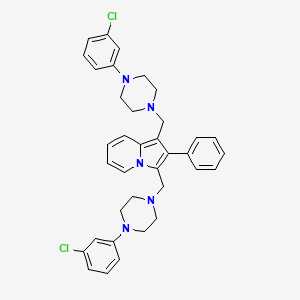
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

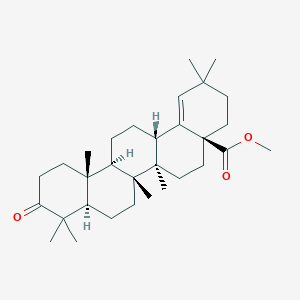
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
